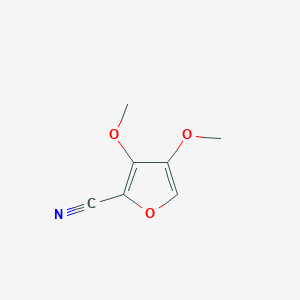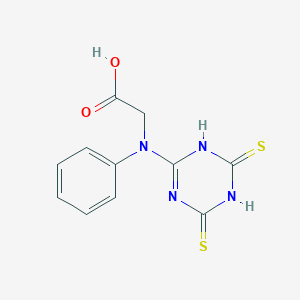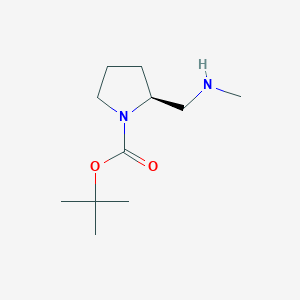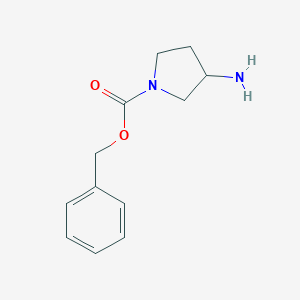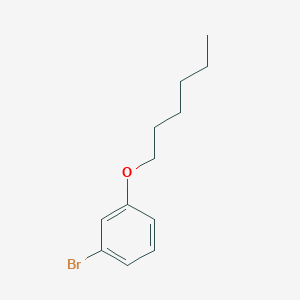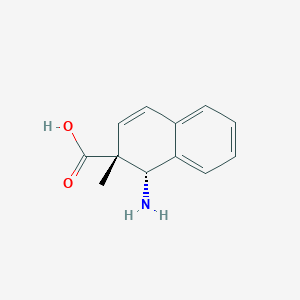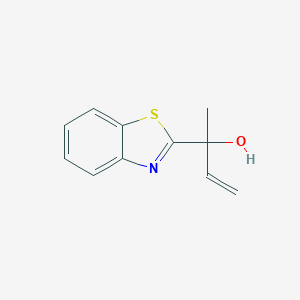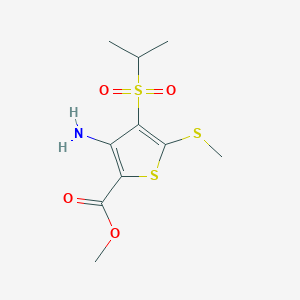
Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiophene derivatives involves multi-step chemical reactions that include halogenation, alkylation, and cyclization processes. For instance, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation followed by reaction with alcohols to yield diols, which can be further processed to give dialkoxythiophene-2-carboxylic acids. These acids serve as precursors for the synthesis of thiotetronic and α-halogenothiotetronic acids through decarboxylation and dealkylation reactions (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has a molecular structure characterized by a thiophene ring substituted with an amino group and a methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the importance of these interactions in defining the spatial arrangement of the molecule (Vasu et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of thiophene derivatives is highlighted by their participation in substitution reactions. For example, the formylation of thieno[3,4-b]thiophene leads to a mixture of formyl-substituted products, showcasing the reactivity of the thiophene ring towards electrophilic substitution (Wynberg & Feijen, 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Thiophene derivatives have been extensively studied for their chemical reactivity and potential applications in organic synthesis. For example, the synthesis of thiophene analogues, focusing on their potential carcinogenicity and environmental fate, has been explored to understand their structural and biological activity profiles (J. Ashby et al., 1978). Moreover, the development of substituted acyl thioureas and acyl thiosemicarbazides from acyl isothiocyanates, highlighting their applications as ligands and in biological activity, demonstrates the versatility of sulfur-containing compounds in synthesis and potential drug development (O. Kholodniak, S. Kovalenko, 2022).
Biological Activities and Applications
Thiophene derivatives exhibit a wide range of biological activities, which can include antimicrobial, anticancer, and antiviral effects. The exploration of branched chain aldehydes derived from amino acids, for instance, underscores the significance of sulfur-containing compounds in flavor chemistry and food technology (B. Smit, W. Engels, G. Smit, 2009). Furthermore, the study of chlorogenic acid, a bioactive compound found in coffee, exemplifies the pharmacological potential of natural sulfur-containing compounds in antioxidant, cardioprotective, and neuroprotective activities (M. Naveed et al., 2018).
Environmental Impact and Degradation
The degradation and environmental fate of thiophene-based compounds are critical considerations in their scientific applications. Research on solvent developments for the extraction of carboxylic acids from aqueous streams highlights the importance of understanding the environmental interactions of sulfur-containing compounds (L. Sprakel, B. Schuur, 2019).
Propriétés
IUPAC Name |
methyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKNYIHVISBSOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)OC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381058 |
Source


|
| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
175202-07-0 |
Source


|
| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
